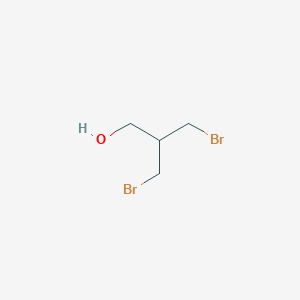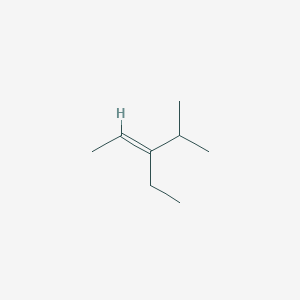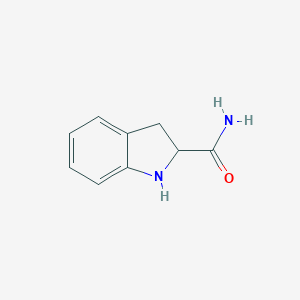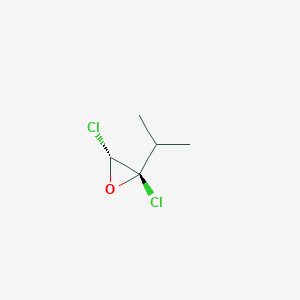
(2R,3R)-2,3-Dichloro-2-propan-2-yloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2,3-Dichloro-2-propan-2-yloxirane, also known as DCPO, is an organic compound that belongs to the class of epoxides. It is a colorless liquid with a pungent odor and is used in various scientific research applications.
Mechanism Of Action
(2R,3R)-2,3-Dichloro-2-propan-2-yloxirane acts as a crosslinking agent by reacting with the functional groups present in the polymer chains. The epoxide ring of (2R,3R)-2,3-Dichloro-2-propan-2-yloxirane opens up and reacts with the nucleophilic groups such as hydroxyl, amino, or carboxyl groups of the polymer chains, forming covalent bonds and crosslinking the polymer chains.
Biochemical And Physiological Effects
(2R,3R)-2,3-Dichloro-2-propan-2-yloxirane has been found to have low toxicity and is not expected to have any significant effects on human health. However, it is a skin and eye irritant and can cause respiratory irritation if inhaled. (2R,3R)-2,3-Dichloro-2-propan-2-yloxirane is not expected to accumulate in the environment or in living organisms.
Advantages And Limitations For Lab Experiments
(2R,3R)-2,3-Dichloro-2-propan-2-yloxirane is a versatile crosslinking agent that can be used for various polymers. It is easy to handle and has a long shelf life. However, it is not suitable for all types of polymers and may require specific conditions for crosslinking. It is also important to use appropriate safety measures while handling (2R,3R)-2,3-Dichloro-2-propan-2-yloxirane due to its irritant properties.
Future Directions
(2R,3R)-2,3-Dichloro-2-propan-2-yloxirane has potential applications in various fields such as biomedical engineering, drug delivery, and tissue engineering. In biomedical engineering, (2R,3R)-2,3-Dichloro-2-propan-2-yloxirane can be used as a crosslinking agent for the synthesis of hydrogels for tissue engineering and drug delivery. In drug delivery, (2R,3R)-2,3-Dichloro-2-propan-2-yloxirane can be used as a precursor for the synthesis of drug conjugates for targeted drug delivery. In tissue engineering, (2R,3R)-2,3-Dichloro-2-propan-2-yloxirane can be used for the synthesis of scaffolds for tissue regeneration. Further research is needed to explore these potential applications of (2R,3R)-2,3-Dichloro-2-propan-2-yloxirane.
Conclusion:
In conclusion, (2R,3R)-2,3-Dichloro-2-propan-2-yloxirane is a versatile crosslinking agent that has various scientific research applications. It is easy to synthesize and handle, and has low toxicity. (2R,3R)-2,3-Dichloro-2-propan-2-yloxirane has potential applications in various fields such as biomedical engineering, drug delivery, and tissue engineering. Further research is needed to explore these potential applications of (2R,3R)-2,3-Dichloro-2-propan-2-yloxirane.
Synthesis Methods
(2R,3R)-2,3-Dichloro-2-propan-2-yloxirane can be synthesized by the reaction of epichlorohydrin with 2,3-dichloro-1-propanol in the presence of a catalyst such as sodium hydroxide. The reaction takes place at room temperature and yields (2R,3R)-2,3-Dichloro-2-propan-2-yloxirane as the main product.
Scientific Research Applications
(2R,3R)-2,3-Dichloro-2-propan-2-yloxirane is widely used in scientific research as a crosslinking agent for various polymers such as polyethylene, polypropylene, and polyurethane. It is also used as a precursor for the synthesis of other compounds such as 2,3-dichloro-1-propanol and 2,3-dichloro-1-propanamine.
properties
CAS RN |
101028-46-0 |
|---|---|
Product Name |
(2R,3R)-2,3-Dichloro-2-propan-2-yloxirane |
Molecular Formula |
C5H8Cl2O |
Molecular Weight |
155.02 g/mol |
IUPAC Name |
(2R,3R)-2,3-dichloro-2-propan-2-yloxirane |
InChI |
InChI=1S/C5H8Cl2O/c1-3(2)5(7)4(6)8-5/h3-4H,1-2H3/t4-,5-/m0/s1 |
InChI Key |
NTJQCOAJNBKVCA-WHFBIAKZSA-N |
Isomeric SMILES |
CC(C)[C@]1([C@H](O1)Cl)Cl |
SMILES |
CC(C)C1(C(O1)Cl)Cl |
Canonical SMILES |
CC(C)C1(C(O1)Cl)Cl |
synonyms |
Oxirane, 2,3-dichloro-2-(1-methylethyl)-, trans- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



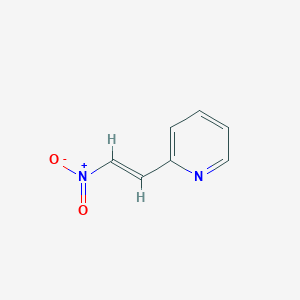
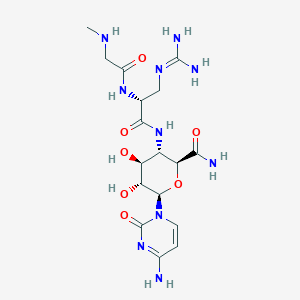
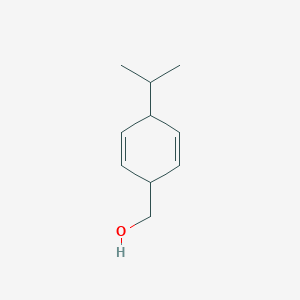
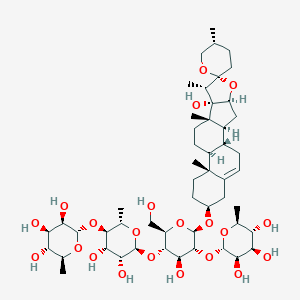
![[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate](/img/structure/B28135.png)
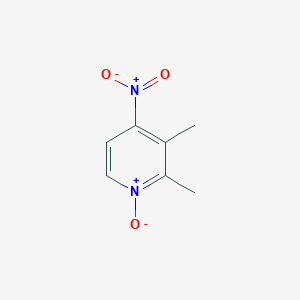
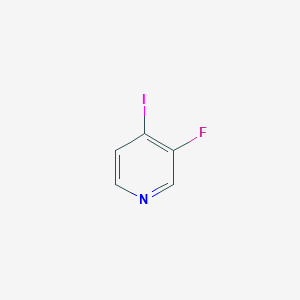
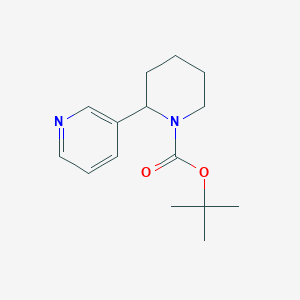
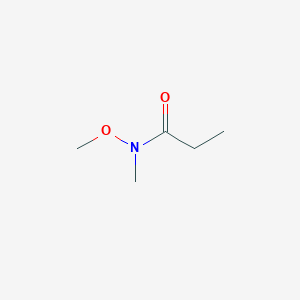
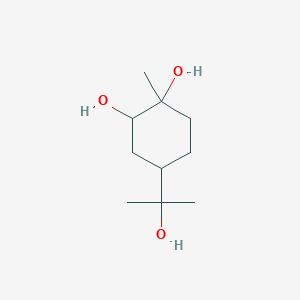
![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15R,17R)-17-[(2R)-5-[(2R,3R,4S,5S)-4-Hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15-pentol](/img/structure/B28151.png)
